molecular formula C16H17N5O B5539854 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol

Cat. No.: B5539854
M. Wt: 295.34 g/mol
InChI Key: BPIIUHZZWUYMRT-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an imidazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol typically involves multi-step organic reactions. One common approach starts with the preparation of 4,6-dimethylpyrimidine-2-amine, which is then reacted with 4-methylphenyl isocyanate to form the intermediate. This intermediate undergoes cyclization with an appropriate reagent to yield the final imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the imidazole and methylphenyl groups.

    4,6-Dimethyl-2-pyrimidinamine: Similar structure but different functional groups.

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol is unique due to its combination of a pyrimidine ring with dimethyl substitutions, an imidazole ring, and a methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylphenyl)imidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10-4-6-13(7-5-10)21-14(22)9-17-16(21)20-15-18-11(2)8-12(3)19-15/h4-9,22H,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIIUHZZWUYMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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